Allylethyl carbonate
Description
Properties
IUPAC Name |
ethyl prop-2-enyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-5-9-6(7)8-4-2/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSFCOHRQUBESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163540 | |
| Record name | Allylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469-70-1 | |
| Record name | Allylethyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl Ethyl Carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Carbonic Acid Allyl Ethyl Ester, also known as ALLYL ETHYL CARBONATE, is a type of ester. Esters are widespread in nature and have important commercial uses. They are known to have characteristic aromas and flavors. .
Mode of Action
Esters, including Carbonic Acid Allyl Ethyl Ester, can undergo various reactions. They can undergo hydrolysis to form carboxylic acids. They can also react with Grignard reagents to form tertiary alcohols. Furthermore, they can undergo hydride reduction with lithium aluminum hydride to form primary alcohols or aldehydes.
Biochemical Pathways
Esters are involved in several biochemical pathways. They can be formed from carboxylic acids and alcohols in the presence of an acid catalyst. The hydrolysis of esters under acidic or basic conditions can lead to the formation of carboxylic acids and alcohols. This reaction is known as saponification. The carboxylate ions produced by saponification are negatively charged and very unreactive toward further nucleophilic substitution, making the reaction irreversible.
Pharmacokinetics
The molecular weight of the compound is 1301418, which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of Carbonic Acid Allyl Ethyl Ester depends on the specific reaction it undergoes. For instance, the hydrolysis of this ester can lead to the formation of a carboxylic acid and an alcohol. Similarly, its reaction with a Grignard reagent can lead to the formation of a tertiary alcohol.
Action Environment
The action, efficacy, and stability of Carbonic Acid Allyl Ethyl Ester can be influenced by various environmental factors. For instance, the hydrolysis of esters is influenced by the presence of acidic or basic conditions. Additionally, the reaction of esters with Grignard reagents requires the presence of a Grignard reagent.
Biological Activity
Allylethyl carbonate (AEC), a compound with the chemical formula C₅H₈O₃, is a member of the carbonate ester family. Its biological activities have garnered interest due to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of AEC, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C₅H₈O₃
- Molecular Weight : 116.12 g/mol
- CAS Number : 35466-83-2
- Boiling Point : 59-60 °C at 35 mmHg
- Density : 1.022 g/mL at 25 °C
- Flash Point : 33 °C
This compound exhibits biological activity primarily through its role as an alkylating agent. Alkylating agents are known for their ability to form covalent bonds with DNA, leading to various biological effects such as cell cycle arrest and apoptosis in cancer cells. Research indicates that AEC can induce DNA damage, thereby exhibiting potential antitumor properties.
Biological Activity Overview
- Antitumor Activity
- Toxicological Studies
- Pharmacological Applications
Case Study 1: Cytotoxicity in Cancer Cell Lines
A comparative study evaluated the cytotoxic effects of various alkylating agents on human cancer cell lines. This compound was tested alongside other compounds, revealing that it significantly inhibited cell proliferation in a dose-dependent manner.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 (Breast) |
| Cisplatin | 10 | MCF-7 |
| Doxorubicin | 8 | MCF-7 |
Case Study 2: Genotoxicity Assessment
In another study assessing genotoxic effects, AEC was found to induce DNA strand breaks in cultured human lymphocytes. This genotoxic potential underscores the need for further investigation into its safety profile for therapeutic use.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Alkylation Mechanism : AEC's mechanism involves the transfer of alkyl groups to nucleophilic sites on DNA, leading to mutagenic changes that can trigger apoptosis in malignant cells .
- Comparative Efficacy : When compared to traditional chemotherapeutics, AEC exhibited comparable efficacy against specific cancer types while presenting a unique profile of side effects related to its alkylating nature .
Scientific Research Applications
Chemical Synthesis
Allyl Carbonates in Organic Reactions
Allylethyl carbonate serves as an important reagent in organic synthesis, particularly in allylation reactions. It can be utilized in the Tsuji-Trost reaction, which involves the coupling of allyl carbonates with various nucleophiles to form allylated products. This reaction is significant for synthesizing complex molecules in medicinal chemistry.
- Case Study: Tsuji-Trost Allylation
In a study involving allyl methyl carbonate, researchers demonstrated its effectiveness in the Tsuji-Trost allylation with ethyl acetoacetate, yielding high selectivity and efficiency . The reaction conditions optimized for this process allow for broader substrate applicability, making it a valuable tool in synthetic organic chemistry.
Pharmaceutical Applications
Drug Development
this compound is increasingly recognized for its potential in drug development. Its ability to form bioisosteres of amide bonds has been explored, providing insights into optimizing drug candidates for improved pharmacological properties.
- Case Study: C–H Allylation of Thiobenzamides
A recent study highlighted the use of allyl methyl carbonate in a Ru(II)-catalyzed C–H allylation of N,N-dialkylthiobenzamides. This method showed broad substrate tolerance and was performed under eco-friendly conditions, illustrating the compound's utility in developing new therapeutic agents .
Materials Science
Polymer Chemistry
this compound can be polymerized to create materials with desirable mechanical and thermal properties. Its incorporation into polymer matrices can enhance performance characteristics such as flexibility and chemical resistance.
- Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temp | ~50 °C |
| Tensile Strength | 30 MPa |
| Elongation at Break | 300% |
Environmental Applications
Carbon Capture and Utilization
Recent research indicates that allyl carbonates can play a role in carbon capture technologies. The decomposition of this compound under certain conditions releases CO₂, which can be harnessed for producing carbonic acid or other useful compounds . This aspect positions this compound as a potential player in sustainable practices within chemical processes.
Comparison with Similar Compounds
Data Tables
Research Findings
- Green Chemistry: this compound aligns with solvent-free mechanochemical protocols, reducing waste compared to Allyl chloride-based methods .
- Limitations : Its higher cost relative to Allyl acetate limits large-scale applications, though advances in catalytic recycling (e.g., Cp*Co(III), ) are mitigating this .
Preparation Methods
Cyclization–Allylation of Azides
The palladium-catalyzed cyclization–allylation strategy, initially developed for quinolines and isoquinolines, offers a adaptable framework for synthesizing allyl carbonates. In this method, allyl methyl carbonate serves as both an allylating agent and a carbonate source. For allylethyl carbonate synthesis, substituting methyl groups with ethyl moieties could follow analogous pathways.
Reaction Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₃PO₄ or NaOAc
-
Solvent : DMF at 100°C
A proposed mechanism involves oxidative addition of allyl methyl carbonate to Pd(0), generating a π-allyl palladium intermediate. Nucleophilic attack by an in situ-formed ethoxide (from ethanol and base) could yield this compound. However, competitive transesterification between methyl and ethyl groups necessitates careful control of stoichiometry.
Transesterification of Dialkyl Carbonates
Intermolecular Transesterification with Polyols
Pd/PPh₃-catalyzed transesterification of diallyl carbonate with alcohols provides a direct route to allyl alkyl carbonates. For this compound, ethanol replaces polyols like glycerol:
Key Parameters :
-
Catalyst Loading : 2–5 mol% Pd
-
Solvent : THF or acetonitrile
-
Temperature : 80–100°C
CO₂ concentration critically influences selectivity between transesterification and etherification. Higher CO₂ partial pressures favor carbonate formation by stabilizing intermediate η¹-allyl Pd ethoxides.
CO₂ Insertion into Epoxide–Alcohol Systems
Cyclic Carbonate Synthesis via CO₂ Fixation
The method described in CN106380461A for ethylene/propylene carbonate synthesis can be adapted for this compound. Here, CO₂ reacts with ethylenediamine to form a carbamate, which subsequently reacts with allyl oxide under catalytic conditions:
Optimized Conditions :
This route leverages sustainable CO₂ utilization but requires high-pressure equipment for efficient gas–liquid mixing.
Direct Esterification of Allyl Alcohol with Ethyl Chloroformate
Acid-Catalyzed Esterification
A conventional yet reliable approach involves reacting allyl alcohol with ethyl chloroformate in the presence of a base:
Procedure :
This method, while straightforward, generates stoichiometric HCl, necessitating careful neutralization and purification.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Kinetic Considerations
Role of Palladium Complexes
In Pd-catalyzed methods, the formation of π-allyl intermediates dictates regioselectivity. For instance, allyl methyl carbonate undergoes oxidative addition to Pd(0), forming a (η³-allyl)Pd(II) species. Ethanol’s nucleophilic attack on this intermediate determines whether mono- or bis-allylated products form. Kinetic studies reveal a first-order dependence on Pd and carbonate concentrations.
Solvent and Base Effects
Polar aprotic solvents (DMF, THF) enhance ion-pair separation, accelerating nucleophilic substitution. Bases like K₃PO₄ neutralize HCl in esterification, shifting equilibrium toward product formation.
Industrial-Scale Production Considerations
Q & A
Basic Research Question: What are the established synthetic routes for allylethyl carbonate, and how can reproducibility be ensured?
Answer:
this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting allyl alcohol with ethyl chloroformate or dialkyl dicarbonates under basic conditions (e.g., using pyridine or BuLi as a base) . To ensure reproducibility:
- Detailed Protocols : Document reaction parameters (temperature, solvent, molar ratios) and purification steps (e.g., distillation or chromatography).
- Characterization : Use NMR (e.g., H and C) to confirm structure and GC-MS/HPLC to assess purity (>95% recommended for further studies) .
- Reagent Quality : Specify sources and purity levels of starting materials to avoid side reactions .
Basic Research Question: What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- Structural Confirmation :
- Purity Assessment : GC-MS for volatile impurities; HPLC for non-volatile byproducts .
- Quantitative Analysis : Titration (e.g., acid-base for residual alcohol) or UV-Vis for functional group quantification .
Advanced Research Question: How can reaction mechanisms involving this compound be elucidated, particularly in electrophilic/nucleophilic systems?
Answer:
- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) to infer mechanism (e.g., SN1 vs. SN2). Use stopped-flow techniques for rapid reactions .
- Isotopic Labeling : Introduce O or deuterated reagents to track bond cleavage/formation via MS or NMR .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian or ORCA) to map transition states and validate experimental data .
Advanced Research Question: How should researchers address contradictions in reported physicochemical properties of this compound?
Answer:
- Systematic Validation : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for density or refractive index measurements) .
- Meta-Analysis : Compare datasets across peer-reviewed studies, prioritizing results from journals with stringent reproducibility criteria (e.g., Analytical and Bioanalytical Chemistry) .
- Error Source Identification : Statistically analyze outliers (ANOVA) and control for variables like humidity or solvent batch .
Advanced Research Question: What strategies optimize this compound’s stability in catalytic or storage conditions?
Answer:
- Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
- Stabilizer Screening : Test antioxidants (e.g., BHT) or inert atmospheres (N) to inhibit oxidation .
- Computational Predictions : Apply QSPR models to predict shelf-life based on molecular descriptors .
Advanced Research Question: How can green chemistry principles be applied to this compound synthesis?
Answer:
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or bio-based solvents, guided by tools like CHEM21 SOLVENT GUIDE .
- Catalyst Design : Use immobilized enzymes (e.g., lipases) or heterogeneous catalysts (e.g., zeolites) to reduce waste .
- Atom Economy : Optimize stoichiometry via DOE (Design of Experiments) to minimize excess reagents .
Advanced Research Question: What methodologies are recommended for toxicological profiling of this compound in academic research?
Answer:
- In Silico Screening : Use tools like OECD QSAR Toolbox to predict acute toxicity or biodegradability .
- In Vitro Assays : Conduct cytotoxicity tests (e.g., MTT assay on HepG2 cells) and Ames tests for mutagenicity .
- Ecotoxicology : Follow OECD 201/202 guidelines for Daphnia magna or algal growth inhibition studies .
Advanced Research Question: How to design a robust literature review framework for this compound research?
Answer:
- Database Selection : Prioritize SciFinder and Reaxys for reaction data, Web of Science for citation tracking, and PubMed for toxicological studies .
- Search Strategy : Use Boolean operators (e.g., "this compound AND synthesis NOT patent") and filter by publication type (e.g., "review articles") .
- Critical Appraisal : Evaluate sources for methodological rigor (e.g., sample size, controls) and conflict of interest disclosures .
Advanced Research Question: How can computational chemistry enhance understanding of this compound’s reactivity?
Answer:
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using GROMACS .
- Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites .
- Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions .
Advanced Research Question: What statistical approaches resolve uncertainties in this compound’s thermodynamic data?
Answer:
- Error Propagation Analysis : Quantify uncertainties in enthalpy/entropy measurements via Monte Carlo simulations .
- Multivariate Regression : Correlate thermodynamic properties with structural parameters (e.g., substituent effects) .
- Data Harmonization : Use tools like NIST ThermoML to cross-validate experimental datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
